molecular formula C10H16F3NO2Si B1405123 4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile CAS No. 244074-91-7

4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile

Cat. No. B1405123
M. Wt: 267.32 g/mol
InChI Key: ZLRCLCKLPGWFAY-UHFFFAOYSA-N
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Description

4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile, also known as 4-ETTFMSOB, is a silyloxybutenenitrile compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. 4-ETTFMSOB is a colorless liquid with a boiling point of 103.5 °C and a melting point of -36.2 °C. It is soluble in organic solvents such as ethanol, acetone, and dimethylformamide. 4-ETTFMSOB is known to be a versatile compound with many advantages in terms of its synthesis and application in scientific research.

Scientific Research Applications

4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent in the synthesis of various compounds, such as pyridine derivatives, quinolines, and chromones. It has also been used as a catalyst for the synthesis of polymeric materials. In addition, 4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile has been used as a catalyst in the synthesis of heterocyclic compounds and as a ligand in the synthesis of transition metal complexes.

Mechanism Of Action

The mechanism of action of 4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile is not yet fully understood, but it is believed to involve the formation of a silyloxy-butenenitrile intermediate, which is then further reacted with the desired product. The reaction may involve the formation of an enolate intermediate, which can then be converted into a variety of products.

Biochemical And Physiological Effects

4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile is known to be a non-toxic compound and has not been reported to have any adverse effects on human health. It has been used as a reagent in the synthesis of various compounds, such as pyridine derivatives, quinolines, and chromones, and has been found to be non-toxic when used in these applications.

Advantages And Limitations For Lab Experiments

4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile has several advantages when used in laboratory experiments. It is a versatile compound that can be used in a variety of reactions, and its synthesis is relatively simple and efficient. It is also non-toxic and has a low boiling point, making it easy to handle and store. However, 4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile is not an ideal reagent for all reactions and can be limited by its reactivity and solubility.

Future Directions

The potential applications of 4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile are vast and are still being explored. Some of the potential future directions for 4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile include its use as a catalyst for the synthesis of polymeric materials, its use as a ligand in the synthesis of transition metal complexes, and its use as a reagent in the synthesis of heterocyclic compounds. Additionally, further research is needed to better understand the mechanism of action of 4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile and its potential effects on human health.

properties

IUPAC Name

4-ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO2Si/c1-5-15-7-6-9(8-14,10(11,12)13)16-17(2,3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRCLCKLPGWFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(C#N)(C(F)(F)F)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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